3-Methyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one
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Overview
Description
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is an organic compound with a complex structure that includes a cyclopropyl ring and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 3-penten-2-one with a cyclopropyl derivative under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Similar structure but with a cyclopentenone ring.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the cyclopropyl ring and enone group.
Uniqueness
3-Methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one is unique due to its combination of a cyclopropyl ring and an enone group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
824392-05-4 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-methyl-1-(2-pentylcyclopropyl)pent-4-en-2-one |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-12-9-13(12)10-14(15)11(3)5-2/h5,11-13H,2,4,6-10H2,1,3H3 |
InChI Key |
KIWLXDRGINKWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1CC(=O)C(C)C=C |
Origin of Product |
United States |
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